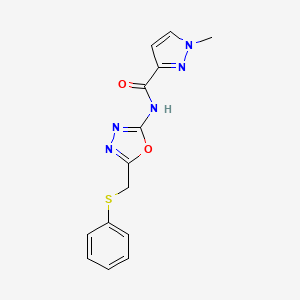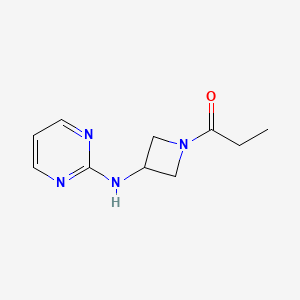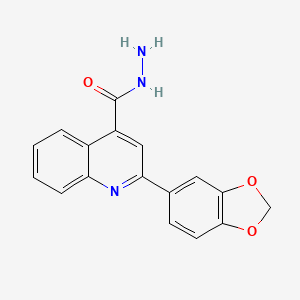![molecular formula C12H14N4O B2858198 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1281331-73-4](/img/structure/B2858198.png)
3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a class of heterocyclic compounds that have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of triazolopyrimidines involves various synthetic approaches . One such approach involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” can be determined using various spectroscopic techniques . The structure is also available as a computed 3D SD file .
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions . For instance, reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides gave regioselectively angular norbornene-based [1,2,4]triazolo .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” can be determined using various analytical techniques .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Triazolo[4,3-a]pyrimidines, closely related to your compound of interest, have been synthesized through various chemical reactions. For example, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines using C=N bond reduction was explored by Lashmanova et al. (2019), indicating the chemical versatility of these compounds (Lashmanova et al., 2019).
- In another study, Makisumi and Kanō (1963) investigated the alkyl rearrangement in triazolopyrimidines, demonstrating the potential for structural modifications in these molecules (Makisumi & Kanō, 1963).
Preclinical Applications and Imaging
- The compound 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine, a variant of triazolopyrimidine, was developed for PET imaging of cerebral adenosine A2A receptors, indicating its potential use in brain imaging and neurological research (Zhou et al., 2014).
Antibacterial Activity
- Organoiodine (III)-mediated synthesis of triazolopyrimidines has shown antibacterial properties, suggesting their potential in developing new antibacterial agents (Kumar et al., 2009).
- Gilava et al. (2020) synthesized a series of triazolopyrimidines with demonstrated antimicrobial and antioxidant activities, further supporting their potential in pharmaceutical applications (Gilava et al., 2020).
Tautomerism and Structural Insights
- The tautomeric equilibrium of dihydrotriazolopyrimidines, another closely related class, has been studied, providing insights into the molecular behavior of such compounds (Desenko et al., 1993).
Synthesis and Potential Applications
- A convenient microwave-assisted synthesis method for triazolopyrimidine derivatives indicates the ease of synthesizing these compounds, which could be beneficial for rapid drug development and research (Divate & Dhongade-Desai, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of “3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine” could involve the synthesis of novel analogs possessing enhanced biological activities with minimum toxicity . Further exploration of [1,2,4]triazolo[4,3-a]pyrimidine as antimicrobial agents is also suggested .
properties
IUPAC Name |
3-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-17-10-5-2-4-9(8-10)11-14-15-12-13-6-3-7-16(11)12/h2,4-5,8H,3,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYZLTHWGPFXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)




![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)